2-Thiophenecarbonyl chloride

描述

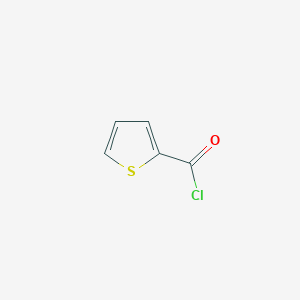

Structure

2D Structure

3D Structure

属性

IUPAC Name |

thiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClOS/c6-5(7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQITDHWZYEEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063749 | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5271-67-0 | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5271-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005271670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thienylcarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Grignard Reaction Followed by Carbonation:

This method involves the formation of a Grignard reagent from 2,4-dibromo-3-methylthiophene (B6597321). The dibromo compound is dissolved in an anhydrous solvent like 1,2-dimethoxyethane, and methylmagnesium bromide (MeMgBr) is added. The reaction mixture is heated to facilitate the formation of the Grignard reagent. This organometallic intermediate is then carbonated by bubbling carbon dioxide (CO2) gas through the solution. Acidification with hydrochloric acid (HCl) yields the desired product, 4-bromo-3-methyl-2-thiophenecarboxylic acid. beilstein-journals.org This process achieved an 84% weighted yield. beilstein-journals.org

Palladium Catalyzed Carbonylation:

A palladium-catalyzed approach offers an alternative route. nih.gov In this procedure, 2,4-dibromo-3-methylthiophene (B6597321) is subjected to a carbonylation reaction under carbon monoxide (CO) pressure. nih.gov The reaction is carried out in a pressure reactor containing a catalyst system composed of 10% Palladium on carbon (Pd/C) and 1,3-bis(diphenylphosphino)propane (B126693) (DPPP). Triethylamine and water are also added to the reaction mixture. beilstein-journals.org

Zinc Reduction Method:

Acylation Reactions with Organometallic Reagents

The reaction of 2-thiophenecarbonyl chloride with organometallic reagents, particularly organoaluminum compounds, provides a direct route to thienyl ketones. These reactions are synthetically useful but mechanistically complex, with outcomes heavily dependent on reaction conditions and the structure of the organometallic reagent.

Studies on the reactions of alkylaluminum compounds such as triethylaluminum (B1256330) (AlEt₃), tri-n-octylaluminum (Al(n-Oct)₃), and ethyl-n-octylaluminum (AlEt₂(n-Oct)) with this compound (TPCC) have shown that thienyl ketones are the primary products. prepchem.comacs.org For instance, the reaction between TPCC and AlEt₃ yields ethyl thienyl ketone. The yield of the ketone product is sensitive to the reaction parameters. Research indicates that when a solution of TPCC is added to the alkylaluminum solution, a faster addition rate leads to a higher yield of the ketone. prepchem.comacs.org Conversely, higher reaction temperatures tend to decrease the ketone yield. prepchem.comacs.org

Kinetic investigations reveal that the formation of ketone products is remarkably rapid, with the maximum yield being achieved in a very short time frame, after which it may slightly decrease. prepchem.comacs.org The reaction system is characterized by rapid color changes within the first few seconds, suggesting the formation of transient intermediates. prepchem.comacs.org

The steric bulk of the alkyl groups on the aluminum reagent has a profound effect on the reaction's outcome. A significant decrease in ketone yield is observed when the alkyl group size is increased from ethyl to n-octyl. prepchem.comacs.org In a competitive reaction using ethyl-n-octylaluminum (AlEt₂(n-Oct)) with TPCC, the yield of the ketone derived from the transfer of the n-octyl group was only about one-fifth of the yield of the ketone from the ethyl group transfer. prepchem.comacs.org This demonstrates a strong steric preference for the transfer of the smaller alkyl group.

| Alkylaluminum Reagent | Alkyl Group | Relative Ketone Yield |

|---|---|---|

| AlEt₃ | Ethyl | High |

| Al(n-Oct)₃ | n-Octyl | Markedly Lower than Ethyl |

| AlEt₂(n-Oct) | Ethyl vs. n-Octyl | Yield from Al-Et is ~5x higher than from Al-Oct |

This table summarizes the impact of the size of the alkyl group (R) in AlR₃ on the yield of thienyl ketone when reacted with TPCC. Data is based on findings that show a significant decrease in yield as steric bulk increases. prepchem.comacs.org

A mechanistic model has been proposed to explain the observed kinetic and steric effects. This model posits the formation of two distinct types of intermediates: a donor-acceptor complex (R'COCl·AlR₃) and an ion pair ([R'CO]⁺[AlR₃Cl]⁻, where R' = thienyl). prepchem.comacs.org The formation of the ion pair is suggested to be much faster than the formation of the donor-acceptor complex. Crucially, it is proposed that only the ion pair intermediate is capable of rearranging to produce the ketone product. prepchem.comacs.org The formation of the donor-acceptor complex, while slower, eventually consumes the free AlR₃ molecules. Ketone formation ceases once all the alkylaluminum reagent is sequestered as a complex with either the acyl chloride or the newly formed ketone product. prepchem.comacs.org This mechanism successfully accounts for the rapid initial formation of the ketone and the subsequent inhibition of the reaction.

Kinetic and Mechanistic Studies of Acyl Chloride-AlR3 Interactions

Nucleophilic Acyl Substitution and Derivatization

Beyond reactions with organometallics, this compound is a cornerstone building block for creating more complex molecules, especially heterocyclic compounds, through nucleophilic acyl substitution. mdpi.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride and the formation of a new acyl compound such as an ester, amide, or thioester. mdpi.com

A pertinent example of derivatization is the synthesis of novel thiophene-pyrazine hybrid molecules, which are of interest in medicinal chemistry and materials science. A general route involves the condensation of a pyrazine-based nucleophile with a thiophene-2-carboxylic acid derivative.

In a specific synthetic approach, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was prepared. This reaction involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, a process mediated by titanium tetrachloride (TiCl₄) which facilitates the formation of the amide bond, likely proceeding through the in-situ formation of the highly reactive acyl chloride. The resulting amide is a novel heterocyclic ligand where a pyrazine (B50134) ring is linked to a thiophene-2-carbonyl group. This intermediate can then undergo further functionalization, such as Suzuki cross-coupling reactions, to generate a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. This strategy highlights the utility of the thiophene (B33073) carbonyl scaffold in constructing complex, multifunctional heterocyclic systems.

| Compound Name | Molecular Formula | Role/Mention |

|---|---|---|

| This compound | C₅H₃ClOS | Primary subject of the article |

| Triethylaluminum | Al(C₂H₅)₃ | Organometallic reagent for acylation |

| Tri-n-octylaluminum | Al(C₈H₁₇)₃ | Organometallic reagent for acylation |

| Ethyl thienyl ketone | C₇H₈OS | Product of acylation with AlEt₃ |

| n-Octyl thienyl ketone | C₁₃H₂₀OS | Product of acylation with Al(n-Oct)₃ |

| Pyrazin-2-amine | C₄H₅N₃ | Nucleophile for ligand synthesis |

| 5-Bromothiophene-2-carboxylic acid | C₅H₃BrO₂S | Precursor for ligand synthesis |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | C₉H₆BrN₃OS | Synthesized heterocyclic ligand |

| Titanium tetrachloride | TiCl₄ | Mediating agent in amide synthesis |

This table lists the key chemical compounds discussed in the article, their formulas, and their context.

Esterification of Alcohols (e.g., Phytol) for Bioactive Derivatives

The esterification of alcohols with this compound represents a significant pathway to novel bioactive derivatives. The thiophene moiety is a well-established pharmacophore present in numerous medicinally important compounds. nih.gov Its incorporation into larger molecules, such as the diterpene alcohol phytol (B49457), through an ester linkage can lead to new chemical entities with potentially enhanced or novel biological activities. While direct studies on the esterification of phytol with this compound are not extensively detailed in the reviewed literature, the principles of this reaction and the bioactivity of related thiophene esters provide a strong rationale for such synthetic endeavors.

The reaction mechanism for the esterification of an alcohol like phytol with this compound typically proceeds via nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group, leading to the formation of the corresponding ester, in this case, phytyl 2-thenoate. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The interest in synthesizing such derivatives is driven by the diverse biological activities reported for other thiophene-containing molecules. Various thiophene-based compounds have demonstrated antimicrobial properties. frontiersin.orgnih.gov For instance, certain thiophene derivatives have shown notable activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.govcore.ac.uk The mechanism of action for some of these compounds involves increasing the permeability of the bacterial membrane. frontiersin.orgnih.govcore.ac.uk Furthermore, derivatives of thiophene-2-carboxylic acid have been investigated for their potential in treating conditions such as ulcerative colitis by modulating specific biological pathways. nih.gov

The lipophilic nature of phytol could enhance the ability of the thiophene-based ester to traverse cellular membranes, potentially increasing its bioavailability and efficacy. The combination of the bioactive thiophene core with the long-chain, branched phytol could result in compounds with unique physicochemical properties, influencing their interaction with biological targets.

Table 1: Examples of Bioactive Thiophene Derivatives

| Compound Class | Biological Activity | Reference |

| Thiophene-substituted heterocycles | Antimicrobial | frontiersin.org |

| Aminothiophenes | Antimicrobial | frontiersin.org |

| Thiophene carboxylic acid derivatives | Antimicrobial, Anti-inflammatory | frontiersin.orgnih.gov |

| Thiophene-2-carboxaldehyde derivatives | Antimicrobial | frontiersin.org |

Reductive Transformations of this compound

The reduction of this compound is a key transformation that provides access to thiophene-2-carboxaldehyde, a valuable intermediate in organic synthesis. This reduction must be carefully controlled to prevent over-reduction to the corresponding alcohol, 2-thiophenemethanol.

Palladium(0)-Catalyzed Reductions to Thiophene-2-carboxaldehyde

A classic and effective method for the selective reduction of acyl chlorides, including this compound, to aldehydes is the Rosenmund reduction. wikipedia.orgbyjus.comjuniperpublishers.com This reaction involves the catalytic hydrogenation of the acyl chloride using a palladium catalyst. juniperpublishers.comacsgcipr.orgquora.com The standard catalyst for this transformation is palladium supported on barium sulfate (B86663) (Pd/BaSO₄), often referred to as the Rosenmund catalyst. wikipedia.orgbyjus.com

The mechanism of the Rosenmund reduction is believed to involve the oxidative addition of the acyl chloride to the Pd(0) catalyst to form an acyl-palladium(II) complex. This is followed by hydrogenolysis with molecular hydrogen (H₂) to yield the aldehyde and regenerate the Pd(0) catalyst. juniperpublishers.com

A crucial aspect of the Rosenmund reduction is the need to "poison" or deactivate the palladium catalyst to prevent the further reduction of the newly formed aldehyde to an alcohol. wikipedia.orgbyjus.com Barium sulfate, with its low surface area, helps to reduce the activity of the palladium. wikipedia.orgbyjus.com For more reactive acyl chlorides, an additional catalyst poison, such as thioquinanthrene or thiourea (B124793), is often added. wikipedia.orgbyjus.com

More contemporary methods for the palladium-catalyzed reduction of acid chlorides to aldehydes utilize hydrosilanes as the reducing agent. organic-chemistry.orgorganic-chemistry.org These reactions offer an alternative to the use of gaseous hydrogen and can often be performed under milder conditions. A simple catalyst system, such as one composed of a palladium source like Pd(dba)₂ and a phosphine (B1218219) ligand like trimesitylphosphine (B1301856) (Mes₃P), can efficiently catalyze the reduction of various acid chlorides to their corresponding aldehydes in good to high yields. organic-chemistry.orgorganic-chemistry.org

Optimization of Reductive Conditions and Catalyst Systems

The successful and selective reduction of this compound to thiophene-2-carboxaldehyde is highly dependent on the optimization of the reaction conditions and the catalyst system.

Table 2: Key Parameters for Optimization of this compound Reduction

| Parameter | Influence on the Reaction | Optimized Conditions | Reference |

| Catalyst Support | Affects catalyst activity and selectivity. | Barium sulfate (BaSO₄) is commonly used due to its low surface area, which helps prevent over-reduction. | wikipedia.orgbyjus.com |

| Catalyst Poison | Prevents the reduction of the aldehyde product to an alcohol. | Thioquinanthrene or thiourea can be added for highly reactive acyl chlorides. | wikipedia.orgbyjus.com |

| Reducing Agent | Determines the reaction pathway and conditions. | Molecular hydrogen (H₂) is used in the classic Rosenmund reduction. Hydrosilanes (e.g., HSiMe₂Ph) offer a modern alternative. | wikipedia.orgorganic-chemistry.orgorganic-chemistry.org |

| Ligand (for hydrosilane reductions) | Influences the efficiency and selectivity of the catalyst. | Bulky electron-rich phosphine ligands like trimesitylphosphine (Mes₃P) have been shown to be effective. | organic-chemistry.org |

| Solvent | Can affect reaction rate and side reactions. | Anhydrous solvents such as toluene (B28343) or xylene are typically used to prevent hydrolysis of the acyl chloride. | juniperpublishers.comacsgcipr.org |

| Temperature | Influences reaction rate and selectivity. | The reaction is often carried out at elevated temperatures to facilitate the reaction. | juniperpublishers.com |

The choice of catalyst support is critical in the Rosenmund reduction. Barium sulfate is preferred because its low surface area moderates the activity of the palladium catalyst. wikipedia.orgbyjus.com For palladium-catalyzed reductions using hydrosilanes, the selection of the phosphine ligand is a key optimization parameter. Sterically bulky and electron-donating ligands can enhance the catalytic activity and selectivity towards the aldehyde. organic-chemistry.org

The nature of the reducing agent also plays a pivotal role. While the traditional Rosenmund reduction employs hydrogen gas, the use of hydrosilanes has emerged as a practical alternative, often allowing for milder reaction conditions and avoiding the handling of flammable H₂ gas. organic-chemistry.orgorganic-chemistry.org The choice of solvent is also important; anhydrous conditions are necessary to prevent the hydrolysis of the reactive this compound to 2-thiophenecarboxylic acid. juniperpublishers.com

By carefully controlling these parameters, the reductive transformation of this compound can be optimized to achieve a high yield of the desired thiophene-2-carboxaldehyde while minimizing the formation of byproducts.

Applications of 2 Thiophenecarbonyl Chloride in Advanced Chemical Synthesis

Building Block for Pharmaceutical and Agrochemical Intermediates

The inherent reactivity of the acyl chloride group, combined with the electronic properties of the thiophene (B33073) ring, makes 2-thiophenecarbonyl chloride a valuable precursor for introducing the thio-phenyl moiety into larger molecular scaffolds. This has been effectively exploited in the synthesis of various bioactive compounds.

Synthesis of Functionalized 2,6-Dihaloaryl 1,2,4-Triazole (B32235) Insecticides (e.g., XR-693, XR-906)

This compound and its halogenated derivatives are pivotal in the production of a new class of functionalized 2,6-dihaloaryl 1,2,4-triazole insecticides. These compounds have demonstrated targeted insecticidal activity, particularly against chewing and sap-feeding pests such as aphids, mites, and whiteflies, while exhibiting low mammalian toxicity.

Two notable examples from this family of insecticides are XR-693 and XR-906. The synthesis of these complex molecules requires the assembly of a C-ring portion, which is a halogenated thiophene moiety. Halogenated 2-thiophenecarboxylic acid derivatives, often in their activated acid chloride form, serve as the essential building blocks for attaching this C-ring to the final triazole ring system. The development of viable commercial processes for XR-693 and XR-906 has been contingent upon the successful and efficient synthesis of these critical thiophene-based intermediates.

Table 1: Key Intermediates in the Synthesis of 2,6-Dihaloaryl 1,2,4-Triazole Insecticides

| Intermediate | Role in Synthesis | Target Insecticide(s) |

| 4-bromo-3-methyl-2-thiophenecarbonyl chloride | Building block for the C-ring portion | XR-693, XR-906 |

| 3,4,5-trichloro-2-thiophenecarbonyl chloride | Building block for the C-ring portion | XR-693, XR-906 |

| 3,4,5-trichloro-2-thiophenecarbonitrile | Precursor to the C-ring portion | XR-693, XR-906 |

Preparation of 3,5-Disubstituted-1,2,4-Oxadiazoles, including Nematicides (e.g., Tioxazafen)

This compound is a key raw material in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a class of heterocyclic compounds with diverse biological activities. A prominent example is the nematicide Tioxazafen, chemically known as 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole. Tioxazafen has been developed as a broad-spectrum seed treatment to protect crops from parasitic nematodes.

The synthesis of Tioxazafen involves the reaction of this compound with a suitable N-hydroxyamidine. This reaction leads to the formation of the 1,2,4-oxadiazole (B8745197) ring, with the thiophen-2-yl group from the this compound becoming one of the substituents at the 5-position of the heterocyclic ring. The efficiency and cost-effectiveness of Tioxazafen production are therefore closely linked to the manufacturing process of this compound.

Role in the Synthesis of Diuretic Agents (e.g., Ticrynafen)

In the pharmaceutical arena, this compound has been utilized as a commercially important intermediate in the preparation of diuretic agents. One such example is Ticrynafen, a diuretic, uricosuric, and antihypertensive drug. The synthesis of Ticrynafen involves the use of this compound to introduce the thenoyl group into the final drug molecule.

Quench-Labeling Agent in Catalytic Olefin Polymerization

Beyond its role as a synthetic building block, this compound has found a specialized application in the field of polymer chemistry as a quench-labeling agent. This technique is crucial for understanding the kinetics and mechanisms of catalytic olefin polymerization by allowing for the determination of the number of active sites in a catalyst system.

Determination of Active Site Concentration in Ziegler-Natta Catalysts

In propylene (B89431) polymerization using MgCl2-supported Ziegler-Natta catalysts, this compound is employed as a quenching agent to determine the number of active centers. When introduced into the polymerization system, it reacts with the transition metal-polymeryl moieties of the active sites. This reaction attaches a 2-thiophenecarbonyl group to the end of the polymer chain. By measuring the sulfur content of the resulting polymer, the number of active sites can be accurately calculated.

This method has revealed that the number of active centers in these systems can increase in the initial minutes of polymerization. It is essential that the molar ratio of this compound to the alkylaluminum cocatalyst is greater than one to suppress side reactions and ensure accurate labeling of all active sites bearing a propagation chain.

Table 2: Application of this compound in Ziegler-Natta Catalysis

| Application | Method | Catalyst System | Information Obtained |

| Determination of Active Sites | Quench-Labeling | MgCl2-supported Ziegler-Natta | Number of active centers, propagation rate constant |

Application in Homogeneous Metallocene-Catalyzed Polymerizations (e.g., Ethylene (B1197577), Propylene)

The quench-labeling technique using this compound is also applicable to homogeneous metallocene-catalyzed polymerizations of olefins such as ethylene and propylene. Metallocene catalysts are known for producing polymers with well-defined microstructures. Understanding the concentration of active sites is key to controlling the polymerization process and the properties of the resulting polymer.

Similar to its function in Ziegler-Natta systems, this compound selectively reacts with the active metal-polymer bonds in metallocene-catalyzed systems. The resulting end-labeled polymer chains can then be quantified to determine the active site concentration. To improve the efficiency and reduce the amount of the expensive quenching agent needed, a mixture of tetrahydrofuran (B95107) (THF) and this compound can be used. The THF complexes with the alkylaluminum cocatalyst, allowing for a lower molar ratio of this compound to be used without compromising the accuracy of the active site count. This modification simplifies the polymer purification process following the quenching step.

Mechanistic Insights into Polymerization Kinetics, Chain Propagation, and Deactivation

The polymerization of thiophene derivatives can proceed via a chain-growth mechanism, which involves distinct steps of initiation, propagation, and termination. In the context of 2-halogenated thiophenes, polymerization can be induced by Brønsted acids, following a cationic chain-growth pathway. The mechanism involves the coupling of a monomer (acting as a nucleophile) with its protonated form (the electrophile). This is followed by the elimination of HX (e.g., HCl or HBr) to generate a stable, conjugated chain-growing species.

Chain Propagation: Chain propagation is the process where monomer molecules successively add to the active site of a growing polymer chain. In the cationic polymerization of thiophenes, the propagation step involves the repeated coupling of the growing conjugated chain with additional monomers, followed by the HX-elimination to regenerate the active center for the next addition. The rate of propagation is influenced by factors such as the electron density of the monomer and the strength of the acid initiator. For instance, electron-rich thiophene monomers can be polymerized by weaker acids, whereas electron-poor monomers require very strong acids to initiate the process.

Deactivation: Deactivation, or termination, is the step where the active center of the growing polymer chain is destroyed, resulting in a "dead" polymer. In reversible-deactivation radical polymerization (RDRP), dormant polymer chains are reversibly activated to form propagating radicals. Deactivation occurs when these propagating radicals return to the dormant state. The chain length distribution in an ideal RDRP at full conversion can be described by a negative binomial distribution, which is a function of the number-average degree of polymerization and the chain transfer constant. While the specific deactivation pathways for the cationic polymerization of this compound derivatives are not detailed, general termination events in cationic polymerization can include reaction with impurities or counter-ions.

Methodological Advancements in Quench-Labeling Techniques (e.g., THF/TPCC Mixtures)

Quench-labeling (QL) is a critical technique used to determine the fraction of active metal centers in polymerization catalysis. The method involves introducing a specific agent—a "quench-label"—that reacts with the growing polymer chains, effectively stopping (quenching) the propagation and attaching a detectable label to the chain's end.

Methodological advancements have focused on developing "smart" labels that are easier to detect spectroscopically and are unreactive toward inactive metal-bound polymer chains. Chromophore quench-labels (CQL), for example, contain a UV chromophore or a fluorescent fragment. When a UV-Vis detector is coupled with a gel permeation chromatography (GPC) setup, it allows for the simultaneous analysis of the molecular weight distribution of all polymer chains and that of only the labeled chains.

While specific studies on THF/TPCC (this compound) mixtures as quench-labeling agents are not extensively detailed, the principle relies on the high reactivity of the acyl chloride group in TPCC. As an acyl chloride, this compound can react with the active, nucleophilic end of a growing polymer chain, thereby quenching the polymerization and incorporating the thiophenecarbonyl group as an end-label. The thiophene ring provides a chromophore that can be detected by UV spectroscopy, fitting the criteria for a CQL agent. The use of tetrahydrofuran (THF) as a solvent is common in such applications due to its ability to dissolve both the polymer and the quenching agent.

Precursor for Ligands in Organometallic Catalysis

Synthesis of Furoyl and Thiophenecarbonyl Linker Pyrazolyl Palladium(II) Complexes

This compound is a key reagent in the synthesis of specialized ligands for organometallic complexes. It reacts with substituted pyrazoles to form thiophenecarbonyl linker pyrazolyl compounds. These resulting synthons can then be reacted with a metal precursor, such as [Pd(NCMe)2Cl2], to afford the corresponding mononuclear palladium(II) complexes in moderate to high yields.

Examples of ligands synthesized using this compound include:

{(3,5-Me2pzCO)-2-C4H3S} (L2)

{(3,5-t-Bu2pzCO)-2-C4H3S} (L4)

{(3,5-Ph2pzCO)-2-C4H3S} (L5)

These ligands react with the palladium precursor to form complexes like [Pd(L2)2Cl2] (Complex 2) and [Pd(L4)2Cl2] (Complex 4). The synthesized ligands and complexes are typically characterized using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, with single-crystal X-ray crystallography used to determine their molecular structures.

Evaluation of Palladium Complexes as Ethylene Oligomerization Catalysts

Palladium(II) complexes containing thiophenecarbonyl linker pyrazolyl ligands have been evaluated as catalysts for the oligomerization of ethylene. When activated with a co-catalyst, such as ethylaluminium dichloride (EtAlCl₂), these complexes demonstrate catalytic activity, primarily producing C₁₀ and C₁₂ oligomers.

The distribution of the oligomers is highly dependent on the reaction conditions. For example, an increase in temperature and pressure can lead to a higher percentage of C₁₂ oligomers compared to C₁₀. The steric bulk of the substituents on the pyrazolyl ring also influences the catalytic activity; generally, an increase in steric hindrance results in decreased activity.

| Complex | Ligand Precursor | Co-catalyst | Primary Products | Reference |

|---|---|---|---|---|

| [Pd(L2)₂Cl₂] | This compound | EtAlCl₂ | C₁₀ and C₁₂ oligomers | |

| [Pd(L4)₂Cl₂] | This compound | EtAlCl₂ | C₁₀ and C₁₂ oligomers |

Functionalization of Material Surfaces

Preparation of Thiophenecarbonyl-Loaded Silica (B1680970) Gel for Adsorption Studies

The functionalization of silica gel surfaces is a widely used method to create adsorbents for specific applications, such as the removal of heavy metal ions from aqueous solutions. this compound can be used to prepare thiophenecarbonyl-loaded silica gel, a material designed for adsorption studies.

The preparation typically involves a multi-step process. First, the silica gel surface is modified to introduce reactive functional groups. A common method is to treat the silica with an aminosilane, such as γ-aminopropyltriethoxysilane, to create an amine-functionalized surface (amino-bonded silica gel). This process results in covalent bonds between the amine groups and the silica surface.

In the second step, the amine-functionalized silica gel is reacted with this compound. The highly reactive acyl chloride group readily reacts with the primary or secondary amines on the silica surface to form a stable amide bond, thereby immobilizing the thiophenecarbonyl moiety onto the silica support.

Synthesis of Advanced Organic Materials

Construction of Liquid Crystalline Mesogens with Thiophene Scaffolds

The strategic incorporation of heterocyclic units into the core structures of organic molecules is a pivotal design element in the synthesis of advanced materials, particularly liquid crystals. The thiophene ring, often introduced into molecular frameworks via the reactive intermediate this compound, has garnered significant attention for its ability to modulate the mesomorphic properties of the resulting compounds. The unique geometry and electronic characteristics of the thiophene scaffold allow for the fine-tuning of molecular shape, polarity, and polarizability, which are critical determinants of liquid crystalline behavior.

The substitution of a traditional 1,4-phenylene ring with a 2,5-disubstituted thiophene ring can significantly alter a molecule's physical properties. Thiophene-based systems often exhibit lower melting points compared to their phenylene counterparts, a consequence of reduced packing efficiency in the solid state. Furthermore, the sulfur heteroatom enhances polarizability and can influence the molecular geometry, thereby affecting the type of mesophase formed (e.g., nematic, smectic) and the phase transition temperatures.

Research has demonstrated that the inclusion of a thiophene unit can lead to the formation of various liquid crystal phases, including nematic and smectic phases. For instance, in certain calamitic (rod-shaped) liquid crystals, the presence of long alkenyloxy chains attached to a thiophene-containing core tends to promote the formation of smectic phases while suppressing nematic phases.

Bent-core, or "banana-shaped," liquid crystals represent another class of materials where the thiophene scaffold has been successfully employed. The 2,5-disubstituted thiophene ring introduces a bend angle of approximately 154°, which is larger than that of many other common core structures. This specific geometry can facilitate the formation of unique, highly ordered mesophases. Studies on bent-shaped compounds with a naphthalene (B1677914) central core and an outer thiophene unit have shown that mesomorphic properties are highly dependent on the substitution pattern. For example, compounds with a thiophene unit in one molecular arm consistently exhibit liquid crystalline behavior, forming B2 and B7 phases depending on the substituents on the central core. However, introducing a thiophene unit into both arms can disrupt the necessary molecular packing and destroy mesomorphism, unless specific bulky groups are present to stabilize the phase.

The following tables summarize the findings from studies on various thiophene-based liquid crystalline mesogens, highlighting the influence of molecular structure on their thermal behavior and phase type.

Table 1: Mesomorphic Properties of Bent-Core Liquid Crystals with Thiophene Units

| Compound Series | Central Core Substitution (X) | Terminal Chain | Mesophase Behavior | Phase Transition Temperatures (°C) |

| II/X | H, CH₃, Cl | Alkyl | Monotropic B₂ Phase | Not specified |

| II/X | CN | Alkyl | B₇ Phase | Stable over a wide temperature interval |

| III/X | H, CH₃, Cl | Alkoxy | Enantiotropic B₂ Phase | Lower melting points than alkyl series |

Table 2: Properties of Thiophene-Based Luminescent Liquid Crystals

| Compound | Molecular Structure Description | Mesophase(s) Observed | Phase Transition Temperatures (°C) on Cooling |

| 5a | Symmetrical, 2,5-disubstituted thiophene core with benzene (B151609) rings | Smectic, Nematic | Iso → N (140.1), N → Sm (115.2) |

| 5b | Symmetrical, 2,5-disubstituted thiophene core with naphthalene rings | Smectic, Nematic | Iso → N (175.4), N → Sm (150.3) |

| 8a | Unsymmetrical, 2,5-disubstituted thiophene core with benzene and biphenyl (B1667301) systems | Smectic C (SmC), Nematic | Iso → N (135.8), N → SmC (112.5) |

Spectroscopic and Computational Characterization in Research of 2 Thiophenecarbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including those derived from 2-thiophenecarbonyl chloride. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of atoms, their connectivity, and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Reaction Products and Intermediates

¹H NMR spectroscopy is instrumental in tracking the progress of reactions involving this compound and characterizing the resulting products and any observable intermediates. The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum offer a detailed picture of the molecular structure.

For the parent compound, this compound, the protons on the thiophene (B33073) ring exhibit characteristic signals. The proton at position 5 (H5) typically appears as a doublet of doublets due to coupling with H3 and H4. Similarly, the protons at positions 3 (H3) and 4 (H4) show distinct splitting patterns arising from their coupling to adjacent protons. The precise chemical shifts are influenced by the solvent and the presence of other functional groups.

In derivatives, these characteristic signals shift, providing crucial information about the substitution pattern and the electronic effects of the newly introduced groups. For instance, in the synthesis of amides or esters from this compound, the disappearance of the acyl chloride proton signal and the appearance of new signals corresponding to the amide N-H or ester alkyl groups confirm the successful transformation.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | H3 (ppm) | H4 (ppm) | H5 (ppm) | Other Protons (ppm) |

| 2-Thiophenecarboxamide | CDCl₃ | 7.82 (dd) | 7.15 (dd) | 7.58 (dd) | 6.0-7.0 (br s, 2H, NH₂) |

| Methyl 2-thiophenecarboxylate | CDCl₃ | 7.79 (dd) | 7.11 (dd) | 7.55 (dd) | 3.91 (s, 3H, OCH₃) |

| N-Phenyl-2-thiophenecarboxamide | CDCl₃ | 7.85 (dd) | 7.18 (dd) | 7.62 (dd) | 7.1-7.6 (m, 5H, Ar-H), 8.0 (br s, 1H, NH) |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Coupling patterns are denoted as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), m (multiplet), and br s (broad singlet).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Backbone Confirmation

Complementing ¹H NMR, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework and the identification of functional groups.

In this compound, the carbonyl carbon (C=O) exhibits a characteristic downfield chemical shift, typically in the range of 160-165 ppm. The carbon atoms of the thiophene ring also show distinct signals, with their chemical shifts being sensitive to the electronic environment. For instance, the carbon atom attached to the carbonyl group (C2) is significantly deshielded compared to the other ring carbons.

Upon derivatization, the chemical shift of the carbonyl carbon changes, providing evidence of the new functional group. For example, in esters and amides, this carbon signal shifts to a different, yet predictable, region. The signals of the thiophene ring carbons are also affected, reflecting the electronic influence of the substituent.

Table 2: Representative ¹³C NMR Data for this compound and Its Derivatives

| Compound | Solvent | C=O (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) |

| This compound | CDCl₃ | 161.5 | 137.8 | 134.9 | 128.2 | 135.4 | - |

| 2-Thiophenecarboxamide | DMSO-d₆ | 163.2 | 140.1 | 129.5 | 128.6 | 131.8 | - |

| Methyl 2-thiophenecarboxylate | CDCl₃ | 162.4 | 134.1 | 133.5 | 127.8 | 132.4 | 52.3 (OCH₃) |

Note: Chemical shifts (δ) are reported in parts per million (ppm).

Application of NMR in Polymer Microstructure Analysis and Chain-End Labeling

NMR spectroscopy is a powerful tool for characterizing the microstructure of polymers derived from or incorporating 2-thiophene moieties. It provides detailed information about monomer sequencing, tacticity (the stereochemical arrangement of monomer units), and the nature of polymer chain ends.

When this compound or its derivatives are used as initiators, monomers, or modifying agents in polymerization reactions, NMR can be used to confirm their incorporation into the polymer chain. For instance, if used as a chain-end label, the characteristic signals of the thiophene ring will be present in the NMR spectrum of the polymer, and their integration relative to the monomer repeat units can provide information about the polymer's molecular weight.

In the analysis of copolymers, NMR can distinguish between different monomer sequences (e.g., alternating, random, or block). The chemical shifts of the protons and carbons in and near the thiophene ring can be sensitive to the nature of the adjacent monomer units, allowing for a detailed microstructural analysis. This information is crucial for understanding the relationship between the polymer's structure and its physical and chemical properties.

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Chemistry

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation.

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears around 1750-1780 cm⁻¹. The exact position of this band is indicative of the acyl chloride functional group. Other characteristic bands include those for the C-H stretching of the thiophene ring (around 3100 cm⁻¹) and C=C stretching vibrations within the ring (1400-1550 cm⁻¹).

When this compound is converted into derivatives, the IR spectrum changes in a predictable manner. For example:

Amides: The C=O stretching frequency shifts to a lower wavenumber (typically 1630-1680 cm⁻¹), and new bands corresponding to N-H stretching (around 3200-3400 cm⁻¹) and N-H bending appear.

Esters: The C=O stretching frequency is observed in the range of 1735-1750 cm⁻¹, and a strong C-O stretching band appears between 1100-1300 cm⁻¹.

In coordination chemistry, IR spectroscopy is used to study how derivatives of this compound, acting as ligands, bind to metal centers. The coordination of the carbonyl oxygen or the thiophene sulfur atom to a metal ion can cause a shift in the C=O stretching frequency and other vibrational modes of the ligand, providing insights into the coordination mode and the strength of the metal-ligand bond.

Table 3: Characteristic IR Absorption Frequencies for this compound and Its Derivatives

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Acyl Chloride | C=O | 1750-1780 (strong) |

| Amide | C=O | 1630-1680 (strong) |

| N-H | 3200-3400 (medium, may be broad) | |

| Ester | C=O | 1735-1750 (strong) |

| C-O | 1100-1300 (strong) | |

| Thiophene Ring | C-H | ~3100 (medium) |

| C=C | 1400-1550 (variable) |

Mass Spectrometry (MS) for Molecular Weight Determination and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (146.60 g/mol ). Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a clear indicator of the presence of one chlorine atom in the molecule.

The fragmentation of the molecular ion can provide further structural information. For this compound, a common fragmentation pathway involves the loss of a chlorine radical to form the 2-thenoyl cation (m/z = 111), which is often the base peak in the spectrum. Further fragmentation of the thiophene ring can also be observed.

In the analysis of reaction products, MS is used to confirm the identity of the desired compound by matching its molecular weight and fragmentation pattern with the expected values. For instance, in the synthesis of an amide derivative, the mass spectrum will show a molecular ion peak corresponding to the molecular weight of the amide, and the fragmentation pattern will be consistent with the new structure.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While this compound is a liquid at room temperature, many of its derivatives are crystalline solids and can be studied by this technique.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles.

For derivatives of this compound, X-ray crystallography can:

Provide detailed information about the conformation of the molecule in the solid state, including the orientation of the thiophene ring relative to the substituent.

Elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal.

This detailed structural information is crucial for understanding the physical properties of the material and for rationalizing its reactivity. For example, in the study of coordination complexes, X-ray crystallography can reveal the coordination geometry around the metal center and the precise mode of ligand binding.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of this compound and its derivatives. DFT calculations allow researchers to model molecular systems with high accuracy, providing deep insights into their behavior and properties at the electronic level. These theoretical studies complement experimental findings, offering a powerful synergy for rational drug design, materials science, and understanding chemical reactivity. By solving approximations of the Schrödinger equation, DFT can determine the electron density of a molecule, from which various properties can be derived. This approach is instrumental in rationalizing the geometric and electronic structures of complex derivatives and in predicting their spectroscopic characteristics and potential reaction pathways.

Rationalization of Molecular Geometries and Electronic Structures of Derivatives

DFT calculations are frequently employed to determine the most stable three-dimensional arrangement of atoms in derivatives of this compound. By optimizing the molecular geometry, researchers can obtain precise theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. For instance, studies on thiophene-2-carboxamide derivatives have utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to determine these geometrical parameters . Similarly, DFT has been used to study the geometry of thiophene-containing molecules, showing high correlation coefficients (R²) above 0.98 between calculated and experimental bond angles .

The table below presents a sample of theoretically calculated geometrical parameters for a representative thiophene derivative, showcasing the level of detail achievable through DFT.

| Parameter | Calculated Value (B3LYP) | Experimental Value |

|---|---|---|

| C=O Bond Length (Å) | 1.224 | 1.226 |

| C–S Bond Length (Å) | 1.723 | 1.689 |

| Cα–Cβ Bond Length (Å) | 1.370 | 1.340 |

| Cβ–S–Cα Bond Angle (°) | 110.8 | 110.9 |

Beyond molecular geometry, DFT is crucial for elucidating the electronic structure of these compounds. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔEH-L) is a significant indicator of a molecule's kinetic stability and chemical reactivity . A smaller gap generally implies higher reactivity .

DFT studies on 2-thiophene carboxylic acid thiourea (B124793) derivatives have calculated these electronic properties to compare the stability and reactivity of various substituted forms . For example, the introduction of different substituent groups can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and potential biological activity .

The following interactive table displays calculated FMO energies and the corresponding energy gaps for a series of substituted thiophene derivatives.

| Derivative Substituent | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔEH-L) (eV) |

|---|---|---|---|

| -CH3 | -6.15 | -1.89 | 4.26 |

| -Cl | -6.45 | -2.15 | 4.30 |

| -Br | -6.41 | -2.09 | 4.32 |

| -I | -6.28 | -1.94 | 4.34 |

| -OCH3 | -5.92 | -1.52 | 4.40 |

Prediction of Spectroscopic Properties and Reaction Pathways

Another significant application of DFT is the prediction of spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FT-IR) spectroscopy. This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule. Studies on thiophene sulfonamide and 2-thiophene carboxylic acid thiourea derivatives have demonstrated a strong correlation between DFT-calculated IR spectra and experimental FT-IR data . The absence of imaginary frequencies in these calculations confirms that the optimized structures correspond to true energy minima on the potential energy surface .

The table below compares experimental FT-IR vibrational frequencies with those calculated via DFT for key functional groups in a thiophene derivative.

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |

|---|---|---|

| N-H stretch | 3350 | 3345 |

| C-H (aromatic) stretch | 3100 | 3095 |

| C=O stretch | 1680 | 1675 |

| C=C (ring) stretch | 1520 | 1515 |

Furthermore, DFT is a powerful tool for investigating reaction mechanisms, allowing researchers to map out entire reaction pathways. By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface for a chemical reaction can be constructed. This helps in understanding the feasibility of a proposed mechanism and predicting the major products. For instance, DFT models have been used to predict the outcomes of reactions involving the thiophene ring, such as catalytic C-H alumination. These models correctly predicted that metalation would occur at the 2-position of the thiophene ring and that ring-opening via C-S bond activation would be energetically unfavorable, a prediction later verified by experimental results .

Computational studies can also identify the most reactive sites in a molecule for electrophilic or nucleophilic attack through tools like Fukui function analysis . By modeling different potential pathways, such as concerted versus stepwise mechanisms, DFT can elucidate complex reaction sequences, including cycloadditions or substitutions involving thiophene derivatives . The calculation of activation energy barriers for each step reveals the rate-determining step of the reaction, providing crucial information for optimizing reaction conditions .

常见问题

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies the carbonyl (C=O) stretch near 1770 cm⁻¹ and C-Cl bonds at 750–550 cm⁻¹. Nuclear magnetic resonance (¹H NMR) reveals thiophene ring protons at δ 7.4–7.8 ppm and carbonyl chloride absence of protons. Mass spectrometry (MS) confirms molecular weight (146.59 g/mol) via molecular ion peaks .

Q. How can researchers mitigate side reactions during derivatization of this compound?

- Methodological Answer : Side reactions (e.g., hydrolysis to 2-thiophenecarboxylic acid) are minimized by using dry solvents (e.g., THF, DCM) and molecular sieves. Reaction temperatures should not exceed 50°C to avoid thermal decomposition. Monitoring via thin-layer chromatography (TLC) or in situ FTIR ensures reaction progress .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in non-catalytic polymerization of 2-ethynylpyridine?

- Methodological Answer : The compound acts as an electrophilic initiator, facilitating polymerization via a cationic mechanism. Kinetic studies (e.g., cyclic voltammetry) show redox stability (electrochemical window: 2.16 eV) and diffusion-controlled reaction rates. Photoluminescence (573 nm) and UV-Vis spectroscopy track conjugation length and polymer backbone alignment .

Q. How do computational models correlate the electronic structure of this compound with its reactivity in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations predict electrophilic aromatic substitution at the C5 position of the thiophene ring. Frontier molecular orbital (FMO) analysis highlights the LUMO localization on the carbonyl chloride group, driving nucleophilic attacks. Experimental validation uses Hammett constants to quantify substituent effects .

Q. What strategies optimize the electrochemical stability of polymers synthesized using this compound?

- Methodological Answer : Incorporating electron-withdrawing groups (e.g., nitro or cyano) at the thiophene ring enhances redox stability. Cyclic voltammetry (CV) at varying scan rates distinguishes surface-controlled vs. diffusion-limited processes. Accelerated aging tests under oxidative conditions (e.g., O₂ exposure) quantify degradation pathways .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated acylations?

- Methodological Answer : Yield discrepancies arise from moisture sensitivity and solvent polarity effects. Systematic DOE (design of experiments) approaches vary solvent (polar aprotic vs. non-polar), temperature, and stoichiometry. Statistical analysis (e.g., ANOVA) identifies critical parameters, validated by replicate studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。